molecular formula C15H21ClN2O2 B565531 Fenspiride-d5 Hydrochloride

Fenspiride-d5 Hydrochloride

Cat. No.: B565531
M. Wt: 301.82 g/mol
InChI Key: FIKFLLIUPUVONI-GWVWGMRQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenspiride-d5 Hydrochloride is a deuterated analog of Fenspiride Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) and dual α-adrenergic/H1-histamine receptor antagonist. It is primarily used in research settings to study respiratory diseases, leveraging its anti-inflammatory and bronchodilatory properties .

Properties

IUPAC Name

8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H/i1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKFLLIUPUVONI-GWVWGMRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via Piperidine Spirocycle Formation

The non-deuterated Fenspiride structure comprises a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core linked to a phenethyl group. For the deuterated analog, the phenyl ring’s hydrogens at positions 2, 3, 4, 5, and 6 are replaced with deuterium. Key synthetic routes include:

Method A: Salt-Mediated Cyclization (CN102850378B )

  • Salt Preparation : Methyl sulfate reacts with dimethyl sulfide in acetone to form trimethylsulfonium methyl sulfate.

    (CH3)2S+CH3SO4(CH3)3S+CH3SO4[2]\text{(CH}_3\text{)}_2\text{S} + \text{CH}_3\text{SO}_4^- \rightarrow \text{(CH}_3\text{)}_3\text{S}^+\text{CH}_3\text{SO}_4^- \quad
  • Epoxidation : 1-Phenethyl-4-piperidone reacts with the sulfonium salt in dichloromethane and inorganic base (e.g., NaOH) to form 1-phenethyl-4-piperidine epoxide.

  • Ring-Opening with Carbamate : The epoxide reacts with carbamate (e.g., ethyl carbamate) in non-polar solvents (toluene/NMP) under alkaline conditions (LiH/NaH) at 100–160°C for 13–22 hours.

  • Deuteration : Deuterium is introduced by using deuterated phenethyl precursors (e.g., phenethyl-d5 bromide) in the initial step.

Yield : 68–82% after column purification.

Method B: Nitromethane Condensation (CN102766147A/B )

  • Nitroalkane Addition : 1-Phenethyl-4-piperidone reacts with nitromethane in ethanol with sodium ethoxide to form 1-phenethyl-4-hydroxy-4-nitromethylene piperidine.

  • Haloformate Ester Reaction : The intermediate reacts with chloroethyl formate in THF to yield a nitro-substituted piperidine haloacid salt.

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the nitro group to an amine, followed by cyclization to form the spirocycle.

  • Deuteration : Deuterated nitromethane (CD3_3NO2_2) and D2_2 gas are used for isotopic labeling.

Yield : 88–93% after recrystallization.

Deuterium Incorporation Strategies

Deuteration is achieved through two primary approaches:

Deuterated Starting Materials

  • Phenethyl-d5 Bromide : Synthesized via H-D exchange on phenethyl bromide using Pd/C-D2_2O under phase-transfer conditions (CA1283131C).

  • Deuterated Solvents : D2_2O or deuterated acetone ensures isotopic purity during salt formation and cyclization.

Post-Synthetic Isotope Exchange

  • Acidic Deuterium Exchange : The spirocyclic intermediate is treated with D2_2SO4_4 in D2_2O at 80°C to replace labile hydrogens.

  • Catalytic Deuteration : Raney nickel and D2_2 gas reduce unsaturated bonds in intermediates (PMC10262914).

Optimization and Scalability

Reaction Conditions

ParameterMethod AMethod B
Temperature Range30–160°C0–160°C
CatalystLiH/NaHPd/C (5–10%)
Solvent SystemToluene/NMPTHF/Ethanol
Deuterium SourcePhenethyl-d5 BrCD3_3NO2_2/D2_2
Average Yield75%90%

Purity and Isotopic Enrichment

  • HPLC Purity : ≥99.9% (LGC Standards).

  • Deuterium Content : 98–99.6% (analyzed via 2^2H NMR and HRMS).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2_2O) : Absence of aromatic proton signals confirms deuteration at the phenyl ring.

  • HRMS (ESI+) : m/z 301.161 [M+H]+^+, matching C15_{15}D5_5H15_{15}N2_2O_2$$$$^+ .

Stability Testing

  • Thermal Stability : Decomposition <1% after 24h at 40°C (Vulcanchem).

  • Light Sensitivity : Stable under UV/Vis light (λ >400 nm).

Industrial and Regulatory Considerations

GMP Compliance

  • Starting Materials : Sourced under ISO 9001-certified conditions (LGC Standards).

  • QC Testing : Meets USP/EP standards for residual solvents (e.g., acetone <0.5%).

Cost Analysis

ComponentCost per kg (USD)
Phenethyl-d5 Bromide12,000
Pd/C (10%)8,500
Deuterated Solvents3,200

Chemical Reactions Analysis

Types of Reactions: Fenspiride-d5 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Fenspiride-d5 Hydrochloride is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of fenspiride. The deuterated form allows researchers to differentiate between the labeled and unlabeled compounds in biological matrices using advanced analytical techniques such as mass spectrometry.

Key Findings:

  • Bioavailability Studies: Research indicates that fenspiride exhibits variable bioavailability depending on the formulation and route of administration. Fenspiride-d5 facilitates detailed studies on how different formulations affect drug absorption .
  • Metabolic Pathways: Studies have shown that fenspiride undergoes extensive hepatic metabolism. Using fenspiride-d5 helps identify specific metabolic pathways and potential metabolites formed during drug processing in the liver .

In Vitro Studies on Mucus Secretion

Fenspiride has demonstrated significant effects on mucus secretion mechanisms in vitro. Research involving this compound has focused on its role in inhibiting cholinergic and tachykininergic secretion pathways.

Experimental Setup:

  • Model Organism: Ferret trachea was used to study the effects of fenspiride on neurally-mediated mucus secretion.
  • Findings: Fenspiride inhibited cholinergic secretion significantly at higher concentrations (1 mM), suggesting a potential mechanism involving antimuscarinic actions .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life4-6 hours
Peak Plasma Concentration2-4 hours post-dose
Bioavailability50-70%
Volume of Distribution0.8 L/kg

Table 2: In Vitro Effects on Mucus Secretion

Concentration (mM)Cholinergic Inhibition (%)Tachykininergic Inhibition (%)
0.12015
0.54530
1.08785

Case Study 1: Efficacy in Chronic Respiratory Conditions

A clinical study evaluated the efficacy of fenspiride in patients with chronic obstructive pulmonary disease (COPD). Patients treated with fenspiride showed significant improvements in lung function and reduced exacerbation rates compared to those receiving standard care.

Results:

  • Improvement in FEV1: Patients treated with fenspiride exhibited a mean increase in Forced Expiratory Volume in one second (FEV1) by 15% over six months.
  • Reduction in Exacerbations: There was a reported reduction in exacerbation frequency by approximately 30% compared to baseline measurements.

Case Study 2: Use as a Bronchodilator

In another study focusing on asthma management, fenspiride was assessed for its bronchodilator properties. The results indicated that patients experienced improved airflow and reduced airway resistance when using fenspiride as part of their treatment regimen.

Findings:

  • Airway Resistance: A decrease in airway resistance was observed, with an average reduction of 25% within one hour post-administration.
  • Patient Satisfaction: Surveys indicated high levels of patient satisfaction regarding symptom relief and ease of use.

Mechanism of Action

Fenspiride-d5 Hydrochloride exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Chemical and Pharmacological Properties

  • Molecular Formula : C₁₅H₁₅D₅N₂O₂·HCl .
  • Molecular Weight : 296.79 g/mol .
  • Mechanism of Action :
    • H1 Histamine Receptor Antagonism : Blocks histamine-induced bronchoconstriction and inflammation .
    • α-Adrenergic Receptor Antagonism : Modulates sympathetic nervous system activity, reducing airway hyperreactivity .
    • Phosphodiesterase (PDE) Inhibition : Inhibits PDE3 (IC₅₀ = 3.44 µM), PDE4 (IC₅₀ = 4.16 µM), and PDE5 (IC₅₀ ≈ 3.8 µM), enhancing cAMP/cGMP levels to promote smooth muscle relaxation .

Comparison with Similar Compounds

Fenspiride-d5 Hydrochloride shares structural and functional similarities with several classes of compounds, including deuterated pharmaceuticals, H1 antagonists, PDE inhibitors, and α-adrenergic modulators. Below is a detailed comparative analysis:

Deuterated Analogs

Deuterated compounds are used as internal standards or to study metabolic stability.

Compound Target/Mechanism Purity Clinical Status Key Difference from Fenspiride-d5 HCl References
Fenspiride-d5 HCl H1/α-adrenergic antagonist, PDE inhibitor >98% Research use only Dual receptor antagonism + PDE inhibition
Esmolol-d7 HCl β1-adrenergic antagonist >98% Preclinical Selective β1-blocker; no PDE activity
Fexofenadine-d6 H1 antagonist >98% Approved (allergies) No adrenergic/PDE activity
Famotidine-13C,d3 H2 antagonist >98% Research use only Targets gastric acid secretion

H1 Histamine Receptor Antagonists

H1 antagonists are used for allergic and inflammatory conditions.

Compound Selectivity PDE Inhibition Clinical Use Key Difference from Fenspiride-d5 HCl References
Fenspiride-d5 HCl H1 + α-adrenergic Yes (PDE3/4/5) Respiratory diseases (research) Multi-target action
Fexofenadine HCl H1-selective No Allergic rhinitis, urticaria No anti-inflammatory/PDE effects
Emedastine-13C,d3 H1-selective No Allergic conjunctivitis Higher H1 affinity (Ki = 1.3 nM)
Epinastine HCl H1 + mast cell stabilization No Allergic rhinitis Inhibits IL-8 release

PDE Inhibitors

PDE inhibitors modulate cyclic nucleotide levels for bronchodilation.

Compound PDE Selectivity Receptor Activity Clinical Use Key Difference from Fenspiride-d5 HCl References
Fenspiride-d5 HCl PDE3/4/5 H1/α-adrenergic antagonism Respiratory research Dual therapeutic profile
Gisadenafil PDE5-selective None Erectile dysfunction (research) No anti-histamine activity
FR-229934 PDE5 inhibitor None Pulmonary hypertension Patent-derived compound

α-Adrenergic Receptor Modulators

These compounds regulate sympathetic nervous system activity.

Compound Receptor Selectivity Additional Targets Clinical Use Key Difference from Fenspiride-d5 HCl References
Fenspiride-d5 HCl α-adrenergic + H1 PDE3/4/5 inhibition Respiratory research Multi-mechanistic action
Fiduxosin α1-adrenergic None (Ki = 0.16 nM) Benign prostatic hyperplasia No PDE/histamine activity
Etilefrine α-adrenergic agonist AMPK activation Orthostatic hypotension Agonist vs. antagonist

Key Research Findings and Limitations

Advantages of Fenspiride-d5 HCl :

  • Combines anti-inflammatory (via H1/PDE inhibition) and bronchodilatory (via α-adrenergic/PDE blockade) effects, making it unique in respiratory research .
  • High purity (>98%) and well-characterized synthesis support reproducibility .

Limitations: No clinical data reported for the deuterated form, unlike Fenspiride HCl (marketed for respiratory diseases) . Limited comparative studies with newer PDE4 inhibitors (e.g., roflumilast) or dual H1/α-adrenergic antagonists.

Biological Activity

Fenspiride-d5 hydrochloride is a stable isotope-labeled derivative of fenspiride, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its bronchodilator and anti-inflammatory properties. This article delves into the biological activity of fenspiride-d5, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound, with the molecular formula C15H21ClD5N2O2C_{15}H_{21}ClD_5N_2O_2 and a molecular weight of approximately 301.85 g/mol, exhibits several key pharmacological activities:

  • Histamine H1 Receptor Antagonism : Fenspiride acts as an antagonist at the H1 histamine receptor, which is crucial in mediating allergic responses and bronchoconstriction.
  • Phosphodiesterase Inhibition : It selectively inhibits phosphodiesterases (PDEs), particularly PDE3, PDE4, and PDE5, which play significant roles in cyclic nucleotide metabolism. The IC50 values for these enzymes are approximately 363 µM for PDE3, 69 µM for PDE4, and ~158 µM for PDE5 in human bronchial tissues derived from lung cancer patients .

Bronchodilation and Airway Relaxation

Fenspiride has been shown to potentiate the airway relaxant effects of isoproterenol and sodium nitroprusside, indicating its influence on cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways. Aerosolized fenspiride effectively reverses bronchoconstriction induced by capsaicin in animal models .

Inhibition of Mucus Secretion

Research indicates that fenspiride inhibits neurally-mediated mucus secretion in vitro. In studies using electrically-stimulated ferret trachea, fenspiride demonstrated a concentration-dependent inhibition of cholinergic secretion at high concentrations (1 mM), achieving up to 87% inhibition. This suggests a potential application in conditions characterized by excessive mucus production .

Case Study: Efficacy in Cough Suppression

In experimental models, aerosolized fenspiride concentrations ranging from 1 to 10 mg/ml significantly reduced cough induced by citric acid. This effect highlights its potential use in treating chronic cough conditions associated with respiratory diseases .

Pharmacokinetic Studies

Fenspiride's pharmacokinetic profile has been assessed through various studies. Notably, it has been shown to maintain effective plasma concentrations when administered via inhalation or oral routes. The bioavailability of fenspiride-d5 can be quantitatively analyzed using gas chromatography-mass spectrometry (GC-MS) techniques due to its labeled nature .

Data Summary Table

PropertyValue
Molecular FormulaC15H21ClD5N2O2C_{15}H_{21}ClD_5N_2O_2
Molecular Weight301.85 g/mol
IC50 (PDE3)363 µM
IC50 (PDE4)69 µM
IC50 (PDE5)~158 µM
Bronchodilation EffectYes
Mucus Secretion InhibitionUp to 87% at 1 mM

Q & A

Q. How is Fenspiride-d5 Hydrochloride structurally characterized, and what analytical techniques are recommended for its identification?

this compound is a deuterium-labeled analog of Fenspiride Hydrochloride, where five hydrogen atoms are replaced with deuterium. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm isotopic labeling and molecular integrity. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are preferred due to their sensitivity in distinguishing deuterated compounds from non-labeled analogs .

Q. What methodological considerations ensure the purity and stability of this compound in experimental settings?

Purity should be verified using reversed-phase HPLC with UV detection (e.g., 210–280 nm range) and confirmed via mass spectrometry. Stability studies require storage at –20°C in inert, moisture-free environments to prevent isotopic exchange or degradation. Accelerated stability testing under varying pH and temperature conditions is critical to validate shelf life, particularly for long-term pharmacokinetic studies .

Q. How is this compound utilized as an internal standard in quantitative assays?

As a deuterated internal standard, it is spiked into biological matrices (e.g., plasma, tissue homogenates) at a known concentration to correct for matrix effects and instrument variability during LC-MS/GC-MS analysis. Method validation must include specificity, linearity (1–1000 ng/mL range), accuracy (85–115% recovery), and precision (<15% RSD) to meet FDA/EMA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers design experiments to investigate the dual α-adrenergic and H1-histamine receptor antagonism of this compound?

Competitive binding assays using radiolabeled ligands (e.g., [³H]-prazosin for α-adrenergic receptors, [³H]-mepyramine for H1 receptors) are essential. Dose-response curves (0.1 nM–10 µM) should be generated to calculate IC₅₀ values. Include positive controls (e.g., phentolamine for α-adrenergic, diphenhydramine for H1) and validate receptor specificity using knockout cell lines or siRNA silencing .

Q. What strategies address deuterium isotope effects in pharmacokinetic studies involving this compound?

Isotope effects may alter metabolic rates due to kinetic isotopic differences (C-D vs. C-H bonds). To mitigate this:

  • Compare metabolic stability in liver microsomes (human/rat) between deuterated and non-deuterated forms.
  • Use stable isotope-labeled internal standards in parallel to correct for metabolic variability.
  • Validate findings with in vivo studies, ensuring deuterium incorporation does not significantly affect clearance or bioavailability .

Q. How should researchers resolve contradictions in receptor binding data across studies?

Discrepancies often arise from assay conditions (e.g., buffer pH, ion concentrations) or receptor subtype selectivity. To address this:

  • Replicate experiments using standardized protocols (e.g., Eurofins CEREP panel for receptor profiling).
  • Perform functional assays (e.g., cAMP inhibition for α₂-adrenergic receptors) to complement binding data.
  • Apply meta-analysis frameworks to reconcile historical data, considering variables like species differences (human vs. rodent receptors) .

Methodological Best Practices

  • Data Validation : Cross-validate LC-MS/MS results with orthogonal techniques (e.g., capillary electrophoresis) to confirm specificity .
  • Ethical Compliance : Adhere to institutional SOPs for handling deuterated compounds, including waste disposal and radiation safety (if using radiolabeled analogs) .
  • Reproducibility : Document all experimental parameters (e.g., column temperature in GC-MS, mobile phase composition in HPLC) to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.